N-[2-(2-biphenylyloxy)ethyl]-3-methoxy-1-propanamine oxalate
Overview
Description
N-[2-(2-biphenylyloxy)ethyl]-3-methoxy-1-propanamine oxalate is a useful research compound. Its molecular formula is C20H25NO6 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16818752 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research has explored the synthesis of various compounds with structures related to N-[2-(2-biphenylyloxy)ethyl]-3-methoxy-1-propanamine oxalate. For instance, Hartenstein and Sicker (1993) discussed the synthesis of cyclic hydroxamic acids and lactams with similar structural characteristics, highlighting the diverse synthetic routes and chemical properties of these compounds (Hartenstein & Sicker, 1993).
Analytical Characterizations
- De Paoli et al. (2013) provided detailed analytical profiles of psychoactive arylcyclohexylamines, similar to this compound, using techniques like gas chromatography and nuclear magnetic resonance spectroscopy. This work is crucial for understanding the analytical properties of such compounds (De Paoli et al., 2013).
Antibacterial Activity
- A study by Arutyunyan et al. (2017) on compounds with similar structural elements to this compound showed that their oxalates possess high antibacterial activity. This indicates potential applications in developing new antibacterial agents (Arutyunyan et al., 2017).
Potential in Photonic and Electronic Applications
- Meng et al. (1996) researched the copolymerization of nitrophenyl compounds with structures similar to this compound, exploring their application in reversible optical storage. This research opens avenues for the use of such compounds in photonic and electronic devices (Meng et al., 1996).
Molecular Structure and Spectroscopic Analysis
- Şahin et al. (2015) conducted a study on (2-methoxyphenyl)oxalate, a compound with structural similarities, focusing on its molecular structure, spectroscopic analysis, and thermodynamic parameters. This provides valuable insights into the physical and chemical characteristics of related compounds (Şahin et al., 2015).
Potential in Solar Cell Technology
- Liu et al. (2008) synthesized donor-acceptor molecules linked by ethylenedioxythiophene, structurally related to this compound, achieving high solar-to-energy conversion efficiency. This suggests potential applications in dye-sensitized solar cells (Liu et al., 2008).
Properties
IUPAC Name |
3-methoxy-N-[2-(2-phenylphenoxy)ethyl]propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.C2H2O4/c1-20-14-7-12-19-13-15-21-18-11-6-5-10-17(18)16-8-3-2-4-9-16;3-1(4)2(5)6/h2-6,8-11,19H,7,12-15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIERINLQMRNOGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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